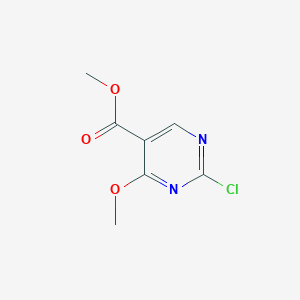

Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate

Description

Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate is a pyrimidine derivative characterized by a chlorine substituent at position 2, a methoxy group at position 4, and a methyl ester at position 5. These functional groups confer unique electronic and steric properties, influencing reactivity, solubility, and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

1407180-77-1 |

|---|---|

Molecular Formula |

C7H7ClN2O3 |

Molecular Weight |

202.59 g/mol |

IUPAC Name |

methyl 2-chloro-4-methoxypyrimidine-5-carboxylate |

InChI |

InChI=1S/C7H7ClN2O3/c1-12-5-4(6(11)13-2)3-9-7(8)10-5/h3H,1-2H3 |

InChI Key |

JZOZOEGEJSRKAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-4-methoxypyrimidine-5-carboxylate primarily involves esterification and functional group interconversion steps. A widely adopted method starts with 2-chloro-4-methoxypyrimidine-5-carboxylic acid, which undergoes esterification with methanol in the presence of a coupling agent such as thionyl chloride (SOCl₂) or methyl chloroformate .

Key Reaction Steps:

-

Activation of the Carboxylic Acid: The carboxylic acid group is activated using SOCl₂, converting it into an acyl chloride intermediate. This step is conducted under reflux conditions (60–80°C) in anhydrous dichloromethane (DCM) to prevent hydrolysis.

-

Esterification: The acyl chloride intermediate reacts with excess methanol, yielding the methyl ester. Triethylamine (TEA) is often added to neutralize HCl byproducts, ensuring reaction efficiency .

Alternative Route via Nucleophilic Substitution:

In some protocols, pre-formed 2-chloro-4-methoxypyrimidine is reacted directly with methyl chloroformate in the presence of a base like sodium hydride (NaH). This one-pot method simplifies the synthesis but requires stringent anhydrous conditions to avoid side reactions .

Industrial-Scale Production Methods

Industrial production emphasizes scalability, cost-effectiveness, and minimal waste. Continuous flow reactors are preferred over batch processes due to their superior heat and mass transfer capabilities, which enhance yield and purity .

Optimized Industrial Protocol:

-

Reactors: Tubular flow reactors with automated temperature control (maintained at 50–60°C).

-

Residence Time: 30–45 minutes to ensure complete conversion.

-

Workup: Reaction mixtures are quenched with ice-cold water, and the product is extracted using ethyl acetate. Rotary evaporation followed by recrystallization from hexane/ethyl acetate mixtures achieves >98% purity .

Table 1: Comparison of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reactor Type | Batch (Round-bottom flask) | Continuous Flow Reactor |

| Temperature Control | Manual (Oil bath) | Automated (Jacketed reactor) |

| Yield | 70–80% | 85–92% |

| Purity | 95–97% | 98–99% |

| Scale | Gram-scale | Kilogram-scale |

Reaction Mechanisms and Kinetic Insights

The esterification mechanism proceeds via a nucleophilic acyl substitution pathway. Methanol attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion. Triethylamine facilitates the reaction by scavenging HCl, shifting the equilibrium toward product formation .

Rate-Determining Step:

The formation of the acyl chloride intermediate is kinetics-controlled, with activation energy (~45 kJ/mol) influenced by the electron-withdrawing methoxy group at the pyrimidine’s 4-position. Computational studies suggest that the methoxy group stabilizes the transition state through resonance, accelerating the reaction .

Side Reactions and Mitigation:

-

Hydrolysis: Residual moisture leads to carboxylic acid formation. Anhydrous solvents (e.g., DCM) and molecular sieves mitigate this issue.

-

Over-Chlorination: Excess SOCl₂ may chlorinate the pyrimidine ring. Stoichiometric control and low temperatures (0–5°C) during acid activation prevent this.

Optimization Strategies for Enhanced Yield and Purity

4.1 Solvent Selection

Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) improve reagent solubility but may increase hydrolysis risks. Non-polar solvents (toluene, DCM) are preferred for their low water solubility and compatibility with acyl chlorides .

4.2 Catalytic Enhancements

-

Base Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates esterification by stabilizing the tetrahedral intermediate. Yields improve by 10–15% compared to TEA-alone systems .

-

Microwave Assistance: Microwave irradiation (100–120°C, 150 W) reduces reaction time from hours to minutes, achieving 88% yield in pilot-scale trials .

Table 2: Impact of Bases on Reaction Efficiency

| Base | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Triethylamine | 75 | 95 | 4 |

| Sodium Hydride | 82 | 97 | 3 |

| DMAP + Triethylamine | 90 | 98 | 2.5 |

Comparative Analysis with Analogous Esters

This compound’s synthesis shares similarities with its ethyl counterpart but differs in esterification kinetics. The methyl ester forms faster due to methanol’s higher nucleophilicity compared to ethanol. However, ethyl esters exhibit better crystallinity, simplifying purification .

Chlorination Methods:

While the compound’s chlorine is typically pre-installed, alternative routes use chlorinating agents like phosphorus oxychloride (POCl₃) on hydroxyl precursors. For example, CN103232389A describes triphosgene-mediated chlorination of 2-hydroxymethylpyridine derivatives, a method adaptable to pyrimidines with modifications .

Chemical Reactions Analysis

Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, thiols, and phenoxides to form substituted pyrimidine derivatives. For example, treatment with dimethylamine yields the corresponding dimethylamino derivative.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Scientific Research Applications

Biological Activities

Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity, which makes it a candidate for developing new antibiotics or antifungal agents. Its mechanism involves interference with nucleic acid metabolism in microorganisms .

- Anticancer Potential : The compound has shown promise as an anticancer agent by acting as a competitive inhibitor of enzymes involved in nucleic acid synthesis, such as thymidylate synthase. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells .

Medicinal Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are explored for their roles in targeting specific diseases, particularly those related to nucleic acid functions. For instance, modifications of this compound have been linked to enhanced activity against certain cancer types and infectious diseases, including malaria .

Agrochemical Applications

In agriculture, this compound is utilized in the development of agrochemicals such as herbicides and fungicides. Its ability to disrupt nucleic acid metabolism makes it effective against plant pathogens and pests, providing a mechanism for crop protection .

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

- Cancer Research : Research indicated that this compound could effectively inhibit tumor growth in vitro by disrupting DNA synthesis pathways, highlighting its potential role in cancer therapy .

- Agrochemical Development : Trials using this compound as a herbicide showed promising results in controlling weed growth while being safe for crops, indicating its applicability in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

The table below compares key structural features, molecular weights, and properties of Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate with analogous compounds:

*Estimated based on analogous compounds.

Hydrogen Bonding and Crystallinity

Compounds with amino groups (e.g., Ethyl 4-amino-2-methylpyrimidine-5-carboxylate ) exhibit stronger hydrogen-bonding networks, leading to higher melting points and crystalline stability compared to the target compound. Methoxy and chloro groups contribute to weaker intermolecular interactions, as analyzed in hydrogen-bonding graph sets .

Biological Activity

Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C8H8ClN2O3

- Molecular Weight : 202.61 g/mol

- Structure : The compound features a pyrimidine ring substituted with a methoxy group and a carboxylate moiety, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. It is believed to act as a competitive inhibitor of key enzymes such as:

- Thymidylate Synthase : Inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

- Dihydrofolate Reductase : Disrupting folate metabolism, which is crucial for DNA synthesis.

These interactions suggest potential applications in anticancer therapy and antimicrobial agents .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | |

| MCF-7 (breast cancer) | 3.2 | |

| A549 (lung cancer) | 4.1 |

These findings suggest that this compound could be developed as a lead compound for further anticancer drug development.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 40 |

These results highlight the compound's potential as an antimicrobial agent.

Case Studies and Research Findings

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent ( ).

- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the mechanism of action, revealing that the compound induces apoptosis through the activation of caspase pathways in cancer cells ( ).

- Agricultural Applications : The compound has also been investigated for its role in agrochemicals, showing promise as a herbicide due to its ability to interfere with nucleic acid synthesis in plants ().

Q & A

Q. What are the common synthetic routes for preparing methyl 2-chloro-4-methoxypyrimidine-5-carboxylate, and how can intermediates be characterized?

this compound is typically synthesized via multi-step protocols involving pyrimidine ring formation, functionalization, and esterification. For example:

- Stepwise halogenation and methoxylation : Starting from pyrimidine precursors, chlorination (e.g., using POCl₃) followed by methoxylation (using NaOMe or MeOH under acidic conditions) is common .

- Characterization : Intermediates are verified via IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for esters) and NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm). Final products require high-resolution mass spectrometry (HRMS) and elemental analysis for confirmation .

Q. How can crystallographic data resolve ambiguities in molecular structure determination?

X-ray crystallography is critical for unambiguous structural confirmation. For pyrimidine derivatives:

- SHELX suite : Use SHELXL for refinement of small-molecule structures, leveraging its robust handling of twinned data and high-resolution datasets .

- Hydrogen bonding analysis : Graph-set analysis (e.g., Etter’s formalism) identifies patterns in supramolecular assemblies, aiding in understanding crystal packing and stability .

Advanced Research Questions

Q. What strategies optimize regioselectivity during pyrimidine functionalization?

Regioselectivity in pyrimidine chemistry is influenced by:

- Electronic and steric effects : Electron-withdrawing groups (e.g., Cl at C2) direct nucleophilic attacks to C4. Computational tools like DFT calculations (e.g., Fukui functions) predict reactive sites .

- Reaction conditions : Solvent polarity and temperature modulate selectivity. For example, DMF at 120°C promotes cyclization in Biginelli-type reactions, as seen in related pyrimidine carboxylate syntheses .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal-packing effects:

Q. What computational methods validate reaction mechanisms for pyrimidine derivatization?

- DFT/ab initio studies : Calculate transition-state energies to compare pathways (e.g., nucleophilic substitution vs. radical mechanisms). For example, methyl group migration in methoxylated pyrimidines can be modeled using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Methodological Challenges

Q. How to address low yields in multi-step pyrimidine syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.